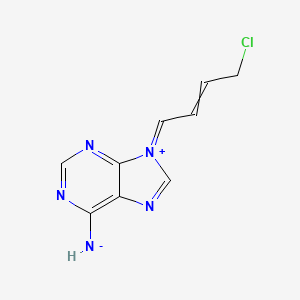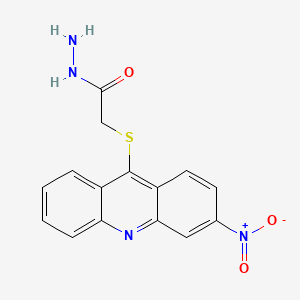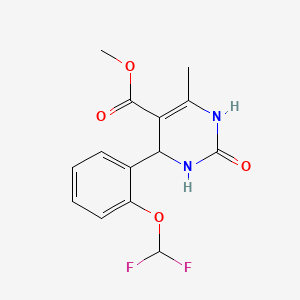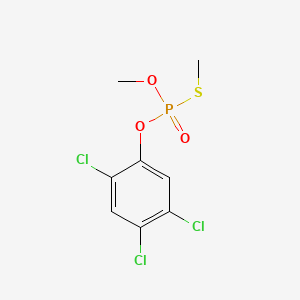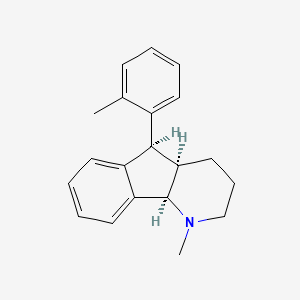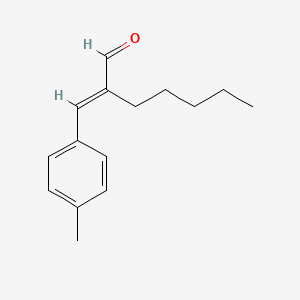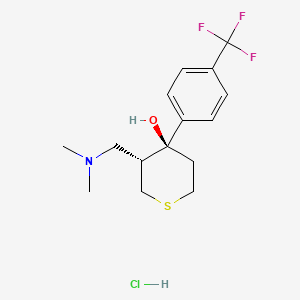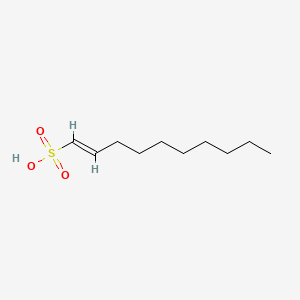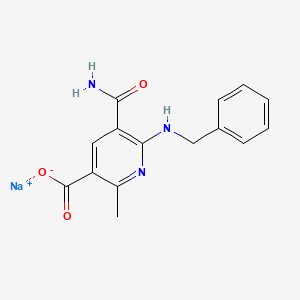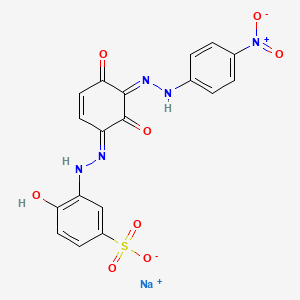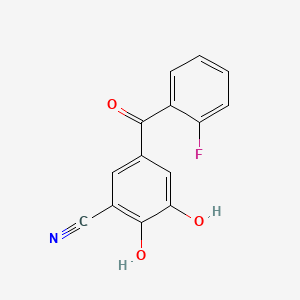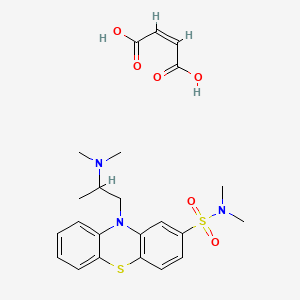
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. It is a derivative of phenothiazine, a class of compounds with significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate typically involves the reaction of phenothiazine with dimethylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies related to cell signaling and neurotransmitter pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with various molecular targets and pathways. It acts as an antagonist on dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic receptors (M1/M2). These interactions result in a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acepromazine: A phenothiazine derivative with similar sedative and antiemetic properties.
Propiomazine: Another phenothiazine derivative used as a sedative and antihistamine.
Uniqueness
10-(2-(Dimethylamino)propyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide maleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
93840-63-2 |
|---|---|
Formule moléculaire |
C23H29N3O6S2 |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C19H25N3O2S2.C4H4O4/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;5-3(6)1-2-4(7)8/h6-12,14H,13H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
GXCDQNVHCJQZDY-BTJKTKAUSA-N |
SMILES isomérique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



